molecular formula C23H29N3O5S B2951385 4-(dimethylsulfamoyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide CAS No. 1235264-90-0

4-(dimethylsulfamoyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2951385
CAS No.: 1235264-90-0
M. Wt: 459.56
InChI Key: GKDDKIVQQRGMOP-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a dimethylsulfamoyl group and a phenoxyacetyl-piperidinyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the dimethylsulfamoyl group, and the attachment of the phenoxyacetyl-piperidinyl moiety. Common reagents used in these reactions include acyl chlorides, amines, and sulfonamides. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the piperidinyl moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylsulfamoyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide: shares structural similarities with other benzamide derivatives and sulfonamide compounds.

    N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide: Lacks the dimethylsulfamoyl group but retains the phenoxyacetyl-piperidinyl moiety.

    4-(dimethylsulfamoyl)benzamide: Contains the dimethylsulfamoyl group but lacks the phenoxyacetyl-piperidinyl moiety.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-25(2)32(29,30)21-10-8-19(9-11-21)23(28)24-16-18-12-14-26(15-13-18)22(27)17-31-20-6-4-3-5-7-20/h3-11,18H,12-17H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDDKIVQQRGMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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